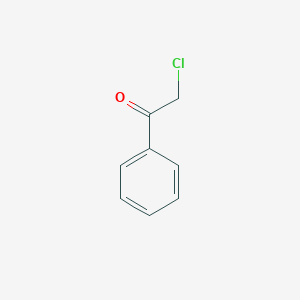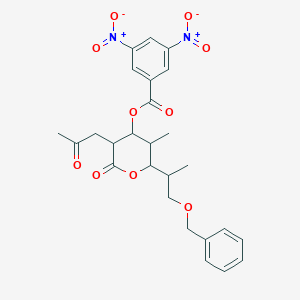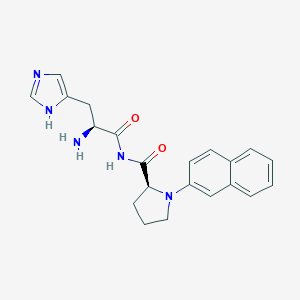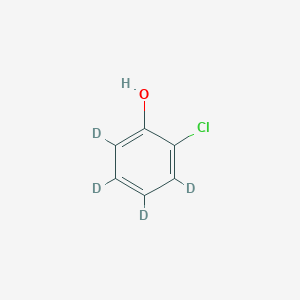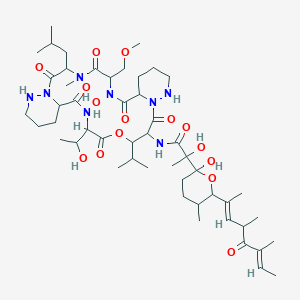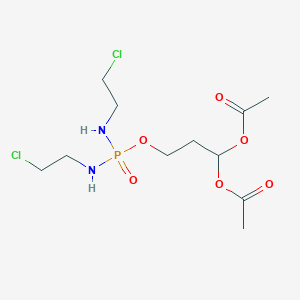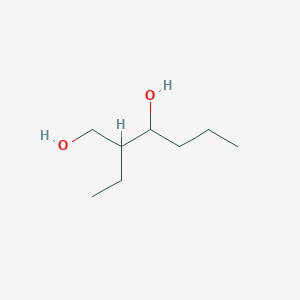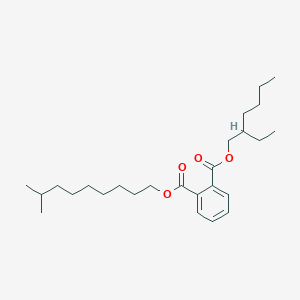
2-甲基-2-庚烯
描述
2-Methyl-2-heptene is an organic compound with the molecular formula C8H16 . It is also known by other names such as 2-Heptene, 2-methyl-; 2-Methylhept-2-ene . It undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-heptene can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of 2-Methyl-2-heptene is 112.213 Da .Chemical Reactions Analysis
2-Methyl-2-heptene undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
2-Methyl-2-heptene has a boiling point of 122 °C and a density of 0.724 g/mL at 25 °C . It has a refractive index of 1.417 .科学研究应用
Synthesis of Hydroperoxides
2-Methyl-2-heptene: undergoes oxidation by singlet oxygen to form hydroperoxides . This reaction is significant in the study of lipid peroxidation, a process that occurs in cell membranes and can lead to cell damage. Understanding this process is crucial for developing antioxidants that can protect cells from oxidative stress.
Polymer Functionalization
This compound has been used in the functionalization of ethylene/5,7-dimethyl-1,6-diene copolymer with maleic anhydride via the Alder Ene reaction . This application is essential for modifying polymers to create materials with specific properties, such as increased solubility or reactivity.
Mass Spectrometry Analysis
The mass spectrum of 2-Methyl-2-heptene provides valuable data for chemical analysis . Mass spectrometry is a powerful tool used in analytical chemistry to identify the amount and type of chemicals present in a sample, which is vital for quality control and research in various industries.
Phase Change Studies
The phase change data of 2-Methyl-2-heptene , including boiling and melting points, are critical for thermodynamic studies . This information is used to understand the compound’s behavior under different temperature conditions, which is important for process design in chemical engineering.
Gas Chromatography
2-Methyl-2-heptene: can be analyzed using gas chromatography, a method for separating and analyzing compounds that can be vaporized without decomposition . This technique is widely used in forensic science, environmental analysis, and the pharmaceutical industry.
Thermochemical Data
Thermochemical data for 2-Methyl-2-heptene , such as enthalpy of vaporization, are available and provide insights into the compound’s energy changes during phase transitions . This data is essential for researchers studying the compound’s energy dynamics and for applications in energy-efficient system designs.
Infrared Spectroscopy
Infrared spectroscopy data for 2-Methyl-2-heptene can be used to study molecular vibrations and to identify functional groups within the molecule . This application is crucial in structural elucidation and in the study of molecular interactions.
安全和危害
作用机制
Target of Action
2-Methyl-2-heptene is a chemical compound with the formula C8H16 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
It has been reported that 2-methyl-2-heptene undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides .
Biochemical Pathways
The formation of hydroperoxides suggests that it may be involved in oxidative processes .
Result of Action
The formation of hydroperoxides suggests that it may cause oxidative stress .
属性
IUPAC Name |
2-methylhept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPNJTDVIIKRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211774 | |
| Record name | 2-Methylhept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-heptene | |
CAS RN |
627-97-4 | |
| Record name | 2-Methyl-2-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhept-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-HEPTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylhept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 2-methyl-2-heptene?
A1: 2-Methyl-2-heptene is an aliphatic alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. While specific spectroscopic data wasn't detailed within the provided abstracts, the presence of a double bond in its structure suggests characteristic peaks in infrared (IR) spectroscopy corresponding to C=C stretching vibrations. Further structural information could be obtained using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Q2: How does 2-methyl-2-heptene behave in catalytic hydrogenation reactions?
A2: Research suggests that 2-methyl-2-heptene exhibits interesting behavior in the presence of palladium nanoparticle catalysts. [] Specifically, when in a mixture with 1-octene, palladium nanoparticles stabilized by alkylated polyethyleneimine preferentially reduce the less hindered double bond of 1-octene. [] This highlights the selectivity of these catalysts and their potential for chemoselective hydrogenation reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



